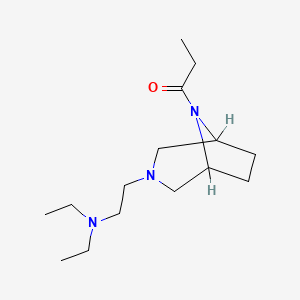
3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a complex organic compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C15H29N3O, and it has a molecular weight of 267.417 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various transformations, including cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce reduced forms with altered chemical properties .
科学研究应用
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-azabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but differs in its chemical properties and biological activities.
8-azabicyclo[3.2.1]octane: Another related compound with a similar core structure, used in the synthesis of tropane alkaloids.
Uniqueness
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
生物活性
3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, with the CAS number 63978-00-7, is a complex organic compound notable for its bicyclic structure and potential biological activities. The molecular formula is C15H29N3O, and it has a molecular weight of approximately 267.41 g/mol. This compound is of interest in medicinal chemistry due to its interactions with various biological targets, suggesting potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H29N3O |
| Molecular Weight | 267.41 g/mol |
| Density | 1.014 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 391.9 ± 37.0 °C (Predicted) |
| pKa | 10.33 ± 0.25 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their functions. Research indicates that it may act as a modulator of enzymatic activity and receptor function, leading to various pharmacological effects depending on the context of use.
Pharmacological Studies
- Analgesic Activity : A study explored the structure-activity relationship of diquaternary ammonium salts derived from diazabicyclo compounds, including this compound, highlighting their unique analgesic properties . The introduction of specific functional groups significantly influenced their analgesic potency and toxicity.
- Sedative Effects : The compound has also been evaluated for sedative effects in animal models, demonstrating potential applications in pain management and sedation therapies .
- Enzyme Interaction : Investigations into the interactions with various enzymes have shown that this compound can influence metabolic pathways, potentially leading to therapeutic benefits in conditions related to enzyme dysfunction.
Case Studies
Several case studies have documented the effects of this compound in preclinical settings:
- Case Study 1 : In a controlled study involving rat models, the administration of the compound resulted in significant reductions in pain responses compared to control groups, indicating its potential as an analgesic agent.
- Case Study 2 : Another study assessed the sedative properties in mice, where varying doses demonstrated dose-dependent sedative effects without significant adverse reactions, suggesting a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally related to this compound and their unique features:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-Benzyl-8-(diethylaminopropyl)-3,8-diazabicyclo(3.2.1)octane | Bicyclic structure | Different substituents on the benzyl group |
| 3-(4-Chlorobenzyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane | Bicyclic structure | Chlorine substituent affects biological activity |
| 3-(4-Dimethylaminobenzyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane | Bicyclic structure | Dimethylamino group enhances solubility |
These compounds share structural similarities but exhibit distinct biological activities due to variations in their substituents.
属性
CAS 编号 |
63978-00-7 |
|---|---|
分子式 |
C15H29N3O |
分子量 |
267.41 g/mol |
IUPAC 名称 |
1-[3-[2-(diethylamino)ethyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C15H29N3O/c1-4-15(19)18-13-7-8-14(18)12-17(11-13)10-9-16(5-2)6-3/h13-14H,4-12H2,1-3H3 |
InChI 键 |
ZUCYWASRHXWLPN-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C2CCC1CN(C2)CCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















